molecular formula C13H19N3O B6363267 N-Ethyl-3-phenylpiperazine-1-carboxamide CAS No. 1253527-83-1

N-Ethyl-3-phenylpiperazine-1-carboxamide

Cat. No. B6363267
CAS RN: 1253527-83-1
M. Wt: 233.31 g/mol
InChI Key: ZCVOKNKWDWOFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Ethyl-3-phenylpiperazine-1-carboxamide” is a chemical compound with the molecular formula C13H19N3O . It is used in various research and development applications .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 13 Carbon atoms, 19 Hydrogen atoms, 3 Nitrogen atoms, and 1 Oxygen atom . The molecular weight of the compound is 233.31 g/mol.

Scientific Research Applications

N-Ethyl-3-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various drugs, such as anti-epileptic drugs, antipsychotics, and anti-anxiety drugs. It is also used as a substrate in enzyme assays, as a ligand in affinity chromatography, and as a component in various biochemical assays. This compound has also been used in the study of the effects of various drugs on the central nervous system.

Mechanism of Action

N-Ethyl-3-phenylpiperazine-1-carboxamide acts as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the serotonin 5-HT2C receptor. It also binds to the dopamine D2 receptor and modulates the activity of the dopamine transporter.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and improve mood, as well as to reduce the symptoms of depression. It has also been shown to reduce the risk of seizures and to improve cognitive performance. It has also been shown to reduce the risk of addiction and to improve appetite.

Advantages and Limitations for Lab Experiments

The major advantage of using N-Ethyl-3-phenylpiperazine-1-carboxamide in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored at room temperature. The major limitation is that it has a low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The future of N-Ethyl-3-phenylpiperazine-1-carboxamide research is promising. Research is currently being conducted to further explore its mechanism of action, its effects on various biochemical and physiological pathways, and its potential therapeutic uses. Additionally, research is being conducted to explore its potential as a drug delivery system. Other areas of research include its potential use in the treatment of addiction, its potential use in the treatment of neurological disorders, and its potential use in the treatment of cancer.

Synthesis Methods

N-Ethyl-3-phenylpiperazine-1-carboxamide is synthesized via a multi-step process involving several reagents. The first step is the reaction of ethyl piperazine-1-carboxylate with ethyl bromoacetate in the presence of potassium hydroxide. This reaction yields this compound. The second step is the reaction of this compound with ethyl chloroformate to yield this compound hydrochloride. The third step is the reaction of this compound hydrochloride with sodium hydroxide to yield this compound.

properties

IUPAC Name

N-ethyl-3-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-14-13(17)16-9-8-15-12(10-16)11-6-4-3-5-7-11/h3-7,12,15H,2,8-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVOKNKWDWOFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCNC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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